molecular formula C19H20N2O3 B12237466 4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine

4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B12237466
M. Wt: 324.4 g/mol
InChI Key: LYJWUCXRBGBBHL-UHFFFAOYSA-N
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Description

4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a cyclopropanecarbonyl group, an azetidinyl group, and a pyridine ring

Preparation Methods

The synthesis of 4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the cyclopropanecarbonyl intermediate: This step involves the reaction of 2-methoxyphenyl with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Synthesis of the azetidinyl intermediate: The cyclopropanecarbonyl intermediate is then reacted with azetidine in the presence of a suitable catalyst to form the azetidinyl intermediate.

    Coupling with pyridine: Finally, the azetidinyl intermediate is coupled with 4-hydroxypyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving azetidinyl and pyridine-containing compounds.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine include:

  • 4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)benzene
  • 4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)thiophene

These compounds share similar structural features but differ in the nature of the aromatic ring. The uniqueness of this compound lies in its combination of a pyridine ring with the other functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]-(3-pyridin-4-yloxyazetidin-1-yl)methanone

InChI

InChI=1S/C19H20N2O3/c1-23-17-5-3-2-4-16(17)19(8-9-19)18(22)21-12-15(13-21)24-14-6-10-20-11-7-14/h2-7,10-11,15H,8-9,12-13H2,1H3

InChI Key

LYJWUCXRBGBBHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)OC4=CC=NC=C4

Origin of Product

United States

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